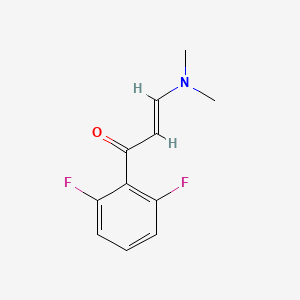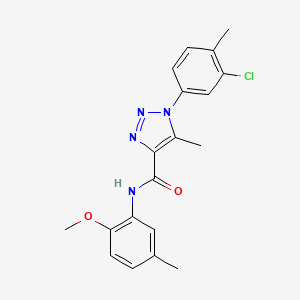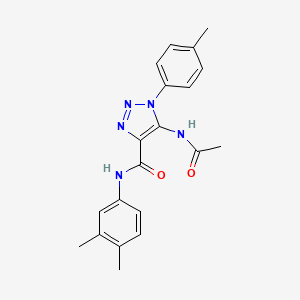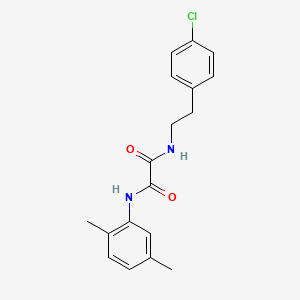
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of (E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one and its analogs involves reactions that yield compounds with potential applications in various fields. For instance, the reaction of (E)-1-(2-Hydroxyphenyl)-3-(N,N-dimethylamino)prop-2-en-1-one with different bromides in DMF has been reported to produce 3-allyl-, 3-prenyl-chromones, homoisoflavones, and bischromones (Panja, Maiti, & Bandyopadhyay, 2010). Such synthetic pathways illustrate the versatility of the compound as a precursor for various chemical entities.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of related compounds have been studied extensively. For example, the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol highlight the importance of quantum chemical calculations in understanding the structural features and electronic properties of these compounds (Mary et al., 2014). These analyses provide insights into the electronic structure and potential reactivity of the compound.
Chemical Reactions and Properties
The compound serves as a versatile reagent for the preparation of polyfunctional heterocyclic systems, demonstrating its reactivity and utility in organic synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998). Its reactions enable the formation of various heterocyclic compounds, which are valuable in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties, such as crystalline structure and vibrational spectra, have been detailed through experimental and theoretical studies. The investigation of compounds like (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provides valuable data on the crystal structures stabilized by hydrogen bonding patterns, offering clues to the physical characteristics of similar compounds (Najiya et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are crucial for understanding the compound's behavior in various chemical environments. Studies like the one on 1,1-Bis(dimethylamino)-2,2-difluoroethene demonstrate its role as a building block for preparing a variety of fluorinated compounds, indicating the significance of its chemical properties (Xu, López, & Dolbier, 2020).
Scientific Research Applications
Proton Acceptors in Hydrogen Bonds
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one demonstrates strong proton accepting capabilities due to the electron-donating effects of its terminal dimethylamino groups. This property facilitates the formation of intra- and intermolecular hydrogen bonds, which were explored using structural techniques, spectroscopy, and density functional calculations. A derivative of this compound was used to generate one- and two-dimensional H-bridged polymers through co-crystallization with different proton donors (Pleier et al., 2003).
Synthesis of 3-Allylchromones and Derivatives
In a study, (E)-1-(2-Hydroxyphenyl)-3-(N,N-dimethylamino)prop-2-en-1-one reacted with various bromides in DMF to produce 3-allylchromones, homoisoflavones, and bischromones. This synthesis pathway opens avenues for creating compounds with potential applications in various fields (Panja et al., 2010).
Broadband Nonlinear Optical Material
Pyrene derivatives of this compound were synthesized to investigate their potential as broadband nonlinear optical materials. The study found positive third-order nonlinear refractive index with high linear transmission, indicating their potential for further optimization into superior broadband nonlinear refractive materials (Wu et al., 2017).
Intermediate in Anticancer Compounds
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, a derivative of this compound, is a crucial intermediate in the synthesis of various biologically active compounds like osimertinib, an anticancer drug. This highlights its importance in the pharmaceutical industry for the development of cancer treatments (Zou et al., 2018).
Catalyst in Synthesis Reactions
(E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one was identified as an excellent ligand in copper-catalyzed N-arylation of azoles and amides with aryl halides. This catalytic property is significant for facilitating chemical reactions under mild conditions, indicating its potential in synthetic chemistry (Cheng et al., 2009).
properties
IUPAC Name |
(E)-1-(2,6-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-14(2)7-6-10(15)11-8(12)4-3-5-9(11)13/h3-7H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSHJWFSGZURNS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)
![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)
![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)


![2-cyano-N-[(furan-2-yl)methyl]-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2490166.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)